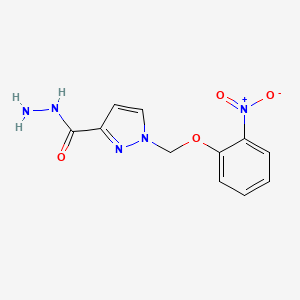
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is an organic compound that features a unique combination of functional groups, including a nitrophenyl ether, a pyrazole ring, and a carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Nitrophenyl Ether Group: This step involves the nucleophilic substitution of a halogenated nitrobenzene with a suitable alcohol or phenol derivative.
Formation of the Carbohydrazide Moiety: This is typically done by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl ether group can participate in nucleophilic aromatic substitution reactions.
Condensation: The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Nucleophiles: Alcohols, phenols, amines.
Condensation Reagents: Aldehydes, ketones.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyrazoles: From nucleophilic aromatic substitution.
Hydrazones: From condensation reactions with aldehydes or ketones.
Aplicaciones Científicas De Investigación
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, particularly those with multiple functional groups.
Mecanismo De Acción
The mechanism by which 1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
1-((2-Nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide: Similar compounds include other pyrazole derivatives with nitrophenyl ether groups and carbohydrazide moieties.
Uniqueness:
Functional Group Combination: The combination of a nitrophenyl ether, a pyrazole ring, and a carbohydrazide moiety is relatively unique, providing a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
1-[(2-nitrophenoxy)methyl]pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c12-13-11(17)8-5-6-15(14-8)7-20-10-4-2-1-3-9(10)16(18)19/h1-6H,7,12H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBKGELWTUGJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCN2C=CC(=N2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea](/img/structure/B2582589.png)
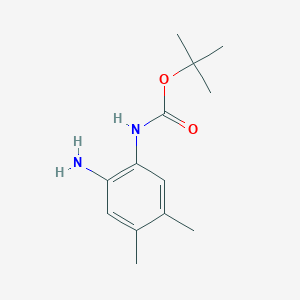
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2582594.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)
![4-(1-methyl-1H-imidazol-5-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2582597.png)
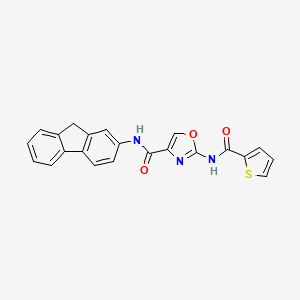
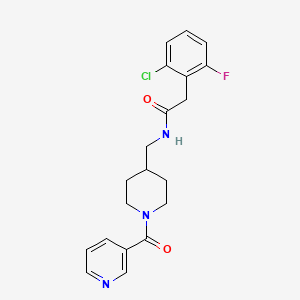
![2,3-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2582603.png)
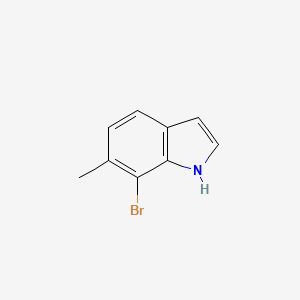
![12-chloro-9-methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2582606.png)
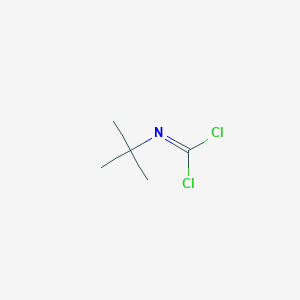
![2-phenyl-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)butanamide](/img/structure/B2582608.png)
